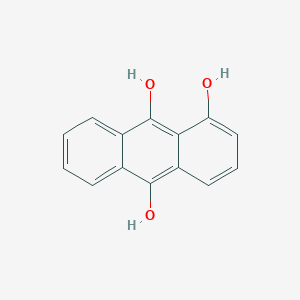

Anthracene-1,9,10-triol

Description

Structure

3D Structure

Properties

CAS No. |

27354-06-9 |

|---|---|

Molecular Formula |

C14H10O3 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

anthracene-1,9,10-triol |

InChI |

InChI=1S/C14H10O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15-17H |

InChI Key |

YCIJRFYKAGEVNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2O)O)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Anthracene 1,9,10 Triol Systems

Redox Chemistry: Oxidation and Reduction Pathways

The redox chemistry of Anthracene-1,9,10-triol is central to its reactivity and is characterized by its propensity to undergo oxidation, leading to the formation of various derivatives. This reactivity is largely attributed to the electron-rich nature of the anthracene (B1667546) core, further activated by the hydroxyl substituents.

Formation of Anthraquinone (B42736) Derivatives

This compound is susceptible to auto-oxidation, a process that is accelerated in the presence of light, air, and at a high pH. medicaljournals.semedicaljournals.se This oxidation is a complex process that can yield a variety of products. One of the primary oxidation products is danthron (B1669808) (1,8-dihydroxyanthraquinone). nih.gov The oxidation process can also lead to the formation of a dithranol dimer. nih.govnih.gov Further oxidation can result in the formation of other anthraquinone derivatives and a complex mixture of colored substances often referred to as "dithranol brown". medicaljournals.senih.gov The oxidation of dithranol can be facilitated by oxidizing agents such as ferric chloride (FeCl₃), which promotes the formation of the dithranol dimer. nih.gov The general pathway for the oxidation of anthracene to anthraquinone involves the formation of 9,10-dihydroxyanthracene as an intermediate, which is then readily oxidized to the corresponding anthraquinone. mdpi.com

The instability of this compound and its tendency to oxidize are key characteristics of its chemical profile. The main oxidation products are 1,8-dihydroxyanthraquinone (danthron) and the dithranol dimer. google.com

Table 1: Major Oxidation Products of this compound

| Starting Material | Oxidizing Conditions | Major Products | Reference |

| This compound | Auto-oxidation (light, air, high pH) | Danthron, Dithranol Dimer | medicaljournals.senih.gov |

| This compound | 10% FeCl₃ in acetic acid | Dithranol Dimer | nih.gov |

Electrochemical Redox Mechanisms

The electrochemical behavior of this compound is intrinsically linked to its redox activity. The molecule can undergo hydrogen atom abstraction and electron transfer processes to generate an anthronyl radical. medicaljournals.se The redox chemistry is a key aspect of its biological activity, leading to the generation of free radicals and reactive oxygen species. ijdvl.com

Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for studying the redox mechanisms of such compounds. mdpi.com For instance, studies on similar aromatic compounds have utilized these techniques to understand their oxidation and reduction processes, which are often diffusion-controlled and can involve adsorption effects at the electrode surface. mdpi.com The electrochemical oxidation of related compounds can be irreversible, indicating that the generated radical species undergo further chemical reactions. mdpi.com The redox potential of this compound and its derivatives is a critical parameter that governs their reactivity.

Radical-Based Reduction Mechanisms

A significant aspect of the chemistry of this compound involves the formation of free radicals. nih.gov The auto-oxidation of dithranol generates reactive oxygen species (ROS) and anthralin (B1665566) free radicals. ijdvl.com These radical species are considered to be responsible for many of its biological effects. ijdvl.comkarger.com

The generation of free radicals can be initiated by the transfer of a hydrogen atom from the C10 position, leading to the formation of an anthronyl radical. medicaljournals.se This radical can then participate in a cascade of reactions, including dimerization and oxidation. The interaction of this compound with free-radical scavengers has been studied to understand the role of these radicals in its activity. nih.gov It is believed that the generation of these radicals is a crucial step in its mechanism of action. nih.govkarger.com The radical scavenging properties of various compounds can be evaluated to mitigate the effects of these radicals. mdpi.com

Substitution Reactions

The anthracene nucleus is susceptible to electrophilic substitution reactions, which typically occur at the most electron-rich positions. For the parent anthracene molecule, these are the 9- and 10-positions. However, in this compound, the 9- and 10-positions are already substituted. The reactivity of the aromatic rings is influenced by the existing hydroxyl groups.

While specific studies on the electrophilic substitution of the aromatic rings of this compound are not extensively documented, substitution at the C10 position is a known chemical transformation. Acyl analogues of dithranol have been synthesized by substitution at the 10-meso position. nih.govmedicaljournalssweden.se The length of the acyl chain at this position has been shown to influence the properties of the molecule. nih.govmedicaljournalssweden.se The synthesis of these derivatives often involves the reaction of dithranol with an appropriate acid chloride in the presence of a base like pyridine. nih.gov

Cycloaddition Reactions

The central ring of the anthracene system can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org

Diels-Alder Reactivity and Regioselectivity in Anthracene Systems

Anthracene and its derivatives are known to undergo Diels-Alder reactions at the 9,10-positions. nih.govresearchgate.net The reactivity and regioselectivity of these reactions are highly dependent on the nature of the substituents on the anthracene core. nih.govrsc.org

Electron-donating groups on the terminal rings of the anthracene system can alter the regioselectivity of the Diels-Alder reaction, favoring cycloaddition at the 1,4-positions over the more common 9,10-addition. nih.govresearchgate.net Conversely, the presence of bulky or electron-withdrawing substituents at the 9,10-positions can also promote reaction at the terminal rings. nih.gov

Table 2: Regioselectivity in Diels-Alder Reactions of Substituted Anthracenes

| Anthracene Derivative | Dienophile | Predominant Cycloaddition Position | Influencing Factor | Reference |

| Unsubstituted Anthracene | Maleic Anhydride (B1165640) | 9,10 | Inherent reactivity | nih.govresearchgate.net |

| 1,5-Disubstituted (electron-donating) Anthracenes | Various | 1,4 | Electronic effect of substituents | nih.gov |

| 9,10-Disubstituted (bulky) Anthracenes | N-phenylmaleimides | 1,4 | Steric hindrance | rsc.org |

Photocycloaddition and Photodimerization of Anthracenes

The photodimerization of anthracene and its derivatives is a well-established photochemical reaction that proceeds via a [4+4] photocycloaddition. mdpi.com This reaction is initiated by the absorption of a photon, which elevates the anthracene monomer from its ground state (S₀) to a singlet (S₁) or triplet (T₁) excited state. mdpi.com The dimerization of anthracene derivatives can be reversible, with the dimer reverting to the monomers upon exposure to light of a different wavelength or through thermal processes. researchgate.net

The efficiency and outcome of the photodimerization are influenced by the substituents on the anthracene core. researchgate.net For instance, bulky substituents at the 9- and 10-positions can sterically hinder the [4+4] photodimerization. plos.orgresearchgate.net The electronic properties of the substituents also play a crucial role, with electron-withdrawing groups causing a red shift in the maximum wavelength for photodimerization. researchgate.net The reaction can proceed through different mechanisms, including a concerted pathway or via a diradical or ionic intermediate. mdpi.com

Interactive Table: Factors Influencing Anthracene Photodimerization

| Factor | Effect |

|---|---|

| Substituent Position | Bulky groups at the 9 and 10 positions can inhibit dimerization due to steric hindrance. plos.orgresearchgate.net |

| Substituent Electronic Nature | Electron-withdrawing substituents can shift the absorption wavelength for dimerization to longer wavelengths. researchgate.net |

| Solvent | The solvent can influence the reaction mechanism and the stability of intermediates. |

| Temperature | Thermal dissociation can reverse the dimerization process. researchgate.net |

| Wavelength of Light | Different wavelengths can promote either the forward dimerization or the reverse scission reaction. capes.gov.br |

Photooxidation Mechanisms: Singlet Oxygen and Endoperoxide Formation

Anthracene and its derivatives are known to undergo photooxidation, a process often mediated by reactive oxygen species (ROS). nih.gov A primary pathway for photooxidation involves the generation of singlet oxygen (¹O₂). Upon light absorption, the anthracene derivative can transition to an excited triplet state and then transfer energy to ground-state triplet oxygen (³O₂), forming singlet oxygen. nih.gov This highly reactive singlet oxygen can then react with another ground-state anthracene molecule in a [4+2] cycloaddition reaction to form a nonfluorescent endoperoxide. mdpi.complos.orgresearchgate.net

The formation of endoperoxides is a significant degradation pathway for many anthracene derivatives. plos.orgresearchgate.netnih.gov The stability and subsequent reactions of these endoperoxides can vary depending on the substituents present on the anthracene core. researchgate.net In some cases, the endoperoxide can undergo further decomposition upon continued irradiation. plos.orgresearchgate.net

Excited State Intramolecular Proton Transfer (ESIPT) in Anthralin

Excited state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. While direct studies on ESIPT in this compound (Anthralin) are not extensively detailed in the provided search results, the phenomenon has been observed in related hydroxyanthracene and anthraquinone derivatives. nih.govnih.gov In these systems, a proton can transfer from a hydroxyl group to another part of the molecule, such as the anthracene ring or a carbonyl oxygen. nih.govnih.gov

For instance, studies on 9-(dihydroxyphenyl)anthracenes have shown that ESIPT can occur from a phenolic hydroxyl group to the 10'-position of the anthracene ring, leading to the formation of quinone methide intermediates. nih.gov This process is often mediated by the solvent. nih.gov The efficiency of ESIPT can be influenced by the position of the hydroxyl groups on the phenyl ring. nih.gov In the context of Anthralin, which possesses hydroxyl groups and exists in tautomeric equilibrium with its anthrone (B1665570) form, an anthrone-anthracene equilibrium has been suggested, which could be influenced by photoionization. oup.comnih.gov This suggests that ESIPT or related photo-tautomerization processes could be relevant to its photochemistry.

Reactivity with Specific Reagents and Functionalization Strategies

Amination Mechanisms

The functionalization of anthracene derivatives through amination can be achieved through various synthetic strategies. One common method is reductive amination, which involves the reaction of an aldehyde or ketone with an amine to form an imine, followed by reduction of the imine to the corresponding amine. masterorganicchemistry.com This method offers a controlled way to introduce amino groups. masterorganicchemistry.com

In the context of anthracene-9,10-diol, a reaction with a primary amine can lead to the formation of a monoimine after oxidation of the initial product. thieme-connect.de The proposed mechanism involves an iminodihydroanthracenol intermediate. thieme-connect.de The synthesis of various anthracene-containing ligands with amino functionalities has been reported, often starting from anthracene-9-carbaldehyde and reacting it with appropriate amines. itn.pt

Esterification Reactions

The hydroxyl groups of this compound can undergo esterification reactions. The synthesis of anthralin mono- and diacetyl esters has been reported. oup.com The photodimerization of anthracene esters has also been studied, indicating that this functionalization does not preclude photochemical reactivity. researchgate.net

Interactions with Metal Ions

Anthracene derivatives, including those with functional groups capable of chelation, can interact with metal ions to form coordination complexes. researchgate.netmdpi.com The anthracene moiety can be incorporated into metallacycles and metallacages by using anthracene-containing organic donor ligands that coordinate to metal centers. mdpi.com The interaction of anthracene-containing chemosensors with metal ions like Ag(I) and Cd(II) has been studied, demonstrating the potential for these systems in metal ion sensing. researchgate.net The formation of these complexes can alter the photophysical properties of the anthracene unit. researchgate.net

Boronic Acid Reactions for Saccharide Recognition

The recognition of saccharides through synthetic fluorescent sensors is a significant area of research, driven by the crucial roles of carbohydrates in a vast array of biological processes. chemicalbook.comchemsrc.com Anthracene-based systems, valued for their distinct fluorescent properties, have been a cornerstone in the development of these sensors. numberanalytics.com While specific studies on this compound in this context are not prevalent in the literature, the foundational principles of using the anthracene scaffold can be applied to understand its potential role. This compound, which exists in tautomeric equilibrium with forms like 1,8-dihydroxy-9(10H)-anthracenone, possesses a core structure that is amenable to the chemical modifications necessary for creating a saccharide sensor. fishersci.com

The fundamental strategy for saccharide recognition involves the covalent, yet reversible, interaction between a boronic acid group and the cis-diol functionalities present in many saccharides. chemsrc.com This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. numberanalytics.com In a sensor molecule, this binding event is designed to trigger a change in the fluorescence output of a linked fluorophore, such as an anthracene derivative.

Mechanism of Saccharide Sensing

The most common mechanisms underpinning the function of fluorescent boronic acid sensors are Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT). chemicalbook.com

Photoinduced Electron Transfer (PET): In a typical PET sensor, the fluorophore (anthracene core) is linked to a quencher (an electron-rich or electron-poor moiety) which also incorporates the boronic acid. In the absence of a saccharide, the fluorescence of the anthracene unit is quenched due to the transfer of an electron between the excited fluorophore and the quencher. Upon binding of a saccharide to the boronic acid, the electronic properties of the boronic acid group are altered. This change can disrupt the PET process, leading to a "turn-on" of fluorescence, indicating the presence of the saccharide. chemicalbook.comchemsrc.com

Internal Charge Transfer (ICT): In ICT-based sensors, the fluorophore is directly conjugated with the boronic acid recognition site. The binding of a saccharide to the boronic acid alters the electron density distribution within the molecule in its excited state. This change in the dipole moment of the excited state can modify the fluorescence emission wavelength and intensity. sigmaaldrich.com

For an this compound system to function as a saccharide sensor, it would first need to be chemically modified to incorporate one or more boronic acid groups. The inherent hydroxyl groups of the triol could serve as potential sites for derivatization, or the aromatic rings could be functionalized to attach boronic acid moieties. The choice of the linker between the this compound core and the boronic acid, as well as the number and placement of the boronic acid groups, would be critical in determining the sensor's selectivity and sensitivity towards different saccharides.

Influence of Boronic Acid Moieties on Selectivity

Research on various anthracene-boronic acid conjugates has demonstrated that the number and spatial arrangement of the boronic acid groups significantly influence the selectivity for specific saccharides.

Monoboronic Acid Sensors: Sensors with a single boronic acid group often exhibit a strong affinity for fructose. numberanalytics.com

Diboronic Acid Sensors: The incorporation of two boronic acid groups can lead to enhanced selectivity for glucose. The two boronic acid units can form a more stable 1:1 complex with glucose, which has a suitable arrangement of diol groups. numberanalytics.com

The table below illustrates the change in fluorescence and the association constants for a synthesized tetrathiafulvalene-anthracene dyad with two boronic acid groups upon interaction with various saccharides.

| Saccharide | Association Constant (K / M⁻¹) | Relative Fluorescence Intensity (I/I₀) |

| D-Glucose | 1700 | 4.5 |

| D-Galactose | 800 | 3.0 |

| D-Mannose | 200 | 1.8 |

| D-Fructose | 100 | 1.5 |

Table 1: Research findings for a diboronic acid-functionalized anthracene sensor showing selectivity for D-glucose. The data highlights the change in the association constant and the corresponding relative fluorescence intensity upon binding with different saccharides. Data sourced from studies on analogous anthracene-diboronic acid systems. numberanalytics.comfishersci.com

Research Findings on Analogous Systems

Studies on anthracene-based diboronic acid derivatives have shown their potential for robust and continuous glucose monitoring. chemicalbook.com For instance, modifying the anthracene core with groups that enhance water solubility, such as carboxylic acid or amide functionalities, can improve their biocompatibility and applicability in biological systems. chemicalbook.comchemspider.com Furthermore, the introduction of electron-withdrawing groups to the phenylboronic acid moiety can lower its pKa, enabling the sensor to operate effectively at physiological pH (7.4). vvchem.comcsjmu.ac.in

The development of a hypothetical this compound-based saccharide sensor would likely follow these established principles. The triol core would serve as the fluorescent reporter, and the strategic attachment of boronic acid groups would provide the saccharide recognition capability. The resulting sensor's performance would be characterized by its fluorescence response upon saccharide binding, its selectivity towards different sugars, and its operational pH range.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a fundamental tool for probing the conjugated π-electron system of anthracene (B1667546) derivatives. The position, intensity, and fine structure of absorption bands are highly sensitive to the substitution pattern and molecular environment.

The UV-Vis spectrum of anthracene and its derivatives is characterized by distinct bands corresponding to π-π* transitions. For 9,10-disubstituted anthracenes, absorption profiles typically exhibit a series of four vibronic bands, which are fine structures resulting from electronic transitions coupled with vibrational modes. mdpi.com These bands for many anthracene derivatives are often found in the 325–425 nm range. mdpi.com

In the case of hydroxyl-substituted anthracenes, the electronic transitions are influenced by the electron-donating nature of the -OH groups, which can cause a bathochromic (red) shift in the absorption maxima compared to the parent anthracene molecule. nih.gov The presence of multiple hydroxyl groups and the potential for intra- and intermolecular hydrogen bonding can lead to a displacement of absorption bands to longer wavelengths. nih.gov The spectra of compounds like Anthracene-1,9,10-triol are complex due to the existence of tautomers. For example, the photochemistry of dihydroxyphenyl anthracenes has been studied to investigate processes like excited-state intramolecular proton transfer (ESIPT), where irradiation can lead to significant changes in the UV-Vis absorption spectrum, indicating a loss of the anthracene chromophore structure. researchgate.net

| Typical UV/Vis Absorption Characteristics for Substituted Anthracenes | |

| Transition Type | π–π* |

| Typical Wavelength Range | 325 - 425 nm mdpi.com |

| Spectral Feature | Presence of multiple vibronic bands mdpi.comresearchgate.net |

| Effect of -OH Groups | Bathochromic (red) shift and altered band intensity nih.gov |

This table provides generalized data for substituted anthracenes to infer the expected behavior of this compound.

Synchrotron Radiation Linear Dichroism (SRLD) spectroscopy has been employed to investigate the electronic transitions of anthralin (B1665566), the tautomer of this compound. peerj.com This powerful technique uses intense, polarized synchrotron light to study molecules aligned in a stretched polyethylene (B3416737) matrix, allowing for the determination of the polarization of electronic transitions. peerj.com

The SRLD study of anthralin covered the near and vacuum UV regions from 23,000 to 58,000 cm⁻¹ (430–170 nm). peerj.com The experimental polarization spectra were analyzed with the aid of time-dependent density functional theory (TD-DFT) calculations, enabling the assignment of approximately a dozen distinct spectral features to computed electronic transitions. peerj.com This detailed assignment provides a robust understanding of the excited states of the molecule, which is crucial for explaining its photochemical behavior. peerj.com The use of synchrotron radiation offers a superior signal-to-noise ratio and a broader spectral range compared to conventional light sources, making it invaluable for resolving complex electronic spectra. peerj.comruc.dk

Vibrational Spectroscopy: Infrared (IR) Absorption Studies

Infrared (IR) spectroscopy is a key method for identifying the functional groups within a molecule by detecting the absorption of IR radiation corresponding to specific vibrational modes. For this compound, the IR spectrum is expected to show characteristic bands for its hydroxyl groups and the aromatic system. smolecule.com

| Predicted Infrared (IR) Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3600 - 3400 | O-H stretching (from hydroxyl groups) smolecule.com |

| 3100 - 3000 | Aromatic C-H stretching vscht.cz |

| 1650 - 1600 | Aromatic C=C stretching smolecule.com |

| 1250 - 1150 | C-O stretching (from hydroxyl groups) smolecule.com |

This table is based on typical IR absorption regions for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds in solution by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.

Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be characterized by signals from the aromatic protons on the anthracene core and the protons of the hydroxyl groups.

The aromatic protons are expected to appear as multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. smolecule.com The exact chemical shifts and coupling patterns would depend on the substitution pattern and the electronic effects of the hydroxyl groups. The hydroxyl protons often appear as broad singlets, and their chemical shift can vary significantly depending on factors like solvent, concentration, and temperature due to hydrogen bonding. smolecule.com

| Predicted ¹H NMR Chemical Shifts for this compound | | | :--- | :--- | :--- | | Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | | Aromatic Protons (Ar-H) | 7.0 - 8.0 smolecule.com | Multiplet (m) | | Hydroxyl Protons (-OH) | Variable | Broad Singlet (br s) |

This table provides predicted data based on general values for similar aromatic and hydroxyl-containing compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to analyze the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing information on the total number of non-equivalent carbons. careerendeavour.comlibretexts.org

For this compound, the ¹³C NMR spectrum would show signals for the sp²-hybridized carbons of the aromatic rings and the sp² carbons directly bonded to the hydroxyl groups. The carbons attached to the electronegative oxygen atoms (C-OH) are significantly deshielded and would appear further downfield compared to the unsubstituted aromatic carbons. libretexts.org Aromatic and alkene carbons typically resonate in the δ 110-140 ppm range. careerendeavour.com The presence of the electron-withdrawing hydroxyl groups would shift the signals for the carbons at positions 1, 9, and 10 to higher ppm values. libretexts.org

| Predicted ¹³C NMR Chemical Shift Ranges for this compound | |

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C (quaternary) | 125 - 145 |

| Aromatic C-OH | 145 - 160 |

This table presents estimated chemical shift ranges based on general principles and data for substituted aromatic compounds.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS, ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of organic compounds. Unlike unit-resolution mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of the compound, as each unique formula has a distinct, exact mass based on the precise masses of its constituent isotopes.

Electrospray Ionization (ESI) is a soft ionization technique often coupled with HRMS (ESI-HRMS). It is particularly well-suited for polar molecules like this compound, allowing them to be ionized directly from a solution into the gas phase with minimal fragmentation. u-pec.fr In a typical ESI-HRMS experiment for this compound, the molecule would be expected to be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

For this compound (C₁₄H₁₀O₃), the exact mass can be calculated and compared against the experimentally measured value to confirm its identity. The ability of HRMS to provide a snapshot of complex mixtures makes it a powerful technique. u-pec.fr While specific HRMS data for this compound is scarce, analysis of other functionalized anthracene derivatives demonstrates the power of the technique. For instance, HRMS has been used to confirm the successful synthesis of various anthracene derivatives by matching the calculated exact mass of the target compound with the experimentally observed mass. rsc.org

Table 1: Illustrative HRMS Data for a Hypothetical Analysis of this compound This table represents expected data based on the principles of HRMS and data from related compounds.

| Ion Mode | Calculated m/z for C₁₄H₁₀O₃ | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 227.0654 | 227.0651 | -1.3 |

| [M-H]⁻ | 225.0500 | 225.0503 | +1.3 |

X-ray Crystallography and Single-Crystal Analysis

X-ray crystallography is the gold standard for determining the unambiguous three-dimensional structure of a crystalline solid at the atomic level. This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

For this compound, a single-crystal X-ray analysis would reveal:

The planarity or deviation from planarity of the anthracene core. The anthracene tricycle in some derivatives can be distorted towards a butterfly conformation. nih.gov

The precise orientation of the three hydroxyl (-OH) groups.

The presence and nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and π–π stacking interactions between the aromatic rings of adjacent molecules. These interactions govern the crystal packing and influence the material's bulk properties.

While a crystal structure for this compound is not publicly available, studies on other anthracene derivatives provide insight into the types of structures that can be expected. For example, the crystal structure of a ferrocenyl-anthracene compound revealed that molecules were paired into inversion dimers via π–π interactions. nih.gov Similarly, analysis of other complex anthracene derivatives has been achieved, sometimes requiring specialized techniques like synchrotron X-ray powder diffraction when single crystals are extremely small. nih.gov

Table 2: Representative Crystallographic Data for an Anthracene Derivative This table shows example data from a published anthracene derivative crystal structure and is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₇H₁₇BrO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.269(4) |

| b (Å) | 9.734(5) |

| c (Å) | 11.437(5) |

| α (°) | 105.816(5) |

| β (°) | 95.281(6) |

| γ (°) | 99.909(5) |

| Volume (ų) | 967.5 |

| Z | 2 |

Data adapted from a study on 10-bromo-9-phenylanthracene–anthracene-9,10-dione (2:1). researchgate.net

Time-Resolved Spectroscopy for Photochemical Dynamics

Time-resolved spectroscopy encompasses a range of techniques used to study the dynamics of excited states in molecules on very short timescales (femtoseconds to microseconds). Upon absorption of light, a molecule like this compound is promoted to an electronically excited state. Time-resolved techniques can monitor the fate of this excited state, revealing the rates of processes such as:

Fluorescence: The emission of light as the molecule returns to the ground state. Time-resolved fluorescence can measure the fluorescence lifetime (τ), which is a key characteristic of an emissive state.

Intersystem Crossing (ISC): A transition from a singlet excited state to a triplet excited state. This is a crucial step in the photochemistry of many aromatic compounds.

Internal Conversion: A non-radiative transition between states of the same multiplicity.

Photochemical Reactions: The excited molecule may undergo a chemical reaction, such as isomerization, cyclization, or reaction with another molecule.

By using pump-probe techniques, where an initial laser pulse (the pump) excites the sample and a subsequent pulse (the probe) monitors the changes in absorption or emission over time, the dynamics of these processes can be tracked. nih.gov For instance, theoretical studies on anthracene-9,10-endoperoxide, a related structure, have investigated the character of its excited states to understand the mechanism of endoperoxide group homolysis. nih.gov Such studies are vital for applications in photochemistry, materials science, and biology. Time-resolved infrared spectroscopy can also be used as an alternative method to probe reaction dynamics by monitoring the heat transfer to the surrounding solvent. nih.gov

Table 3: Hypothetical Photophysical Parameters for this compound This table outlines key parameters that would be determined using time-resolved spectroscopic methods, based on general knowledge of anthracene derivatives.

| Parameter | Symbol | Typical Value Range (for anthracenes) | Information Gained |

|---|---|---|---|

| Absorption Maximum | λ_abs | 350 - 400 nm | Wavelengths for photoexcitation |

| Emission Maximum | λ_em | 400 - 500 nm | Energy of the fluorescent excited state |

| Fluorescence Lifetime | τ_f | 1 - 20 ns | Rate of radiative decay |

| Intersystem Crossing Yield | Φ_ISC | 0.1 - 0.7 | Efficiency of triplet state formation |

Photophysical and Photochemical Properties of Anthracene 1,9,10 Triol Systems

Fluorescence Emission Characteristics and Quantum Yields

The fluorescence of anthracene (B1667546) and its derivatives is characterized by emission from the lowest singlet excited state (S₁) to the ground state (S₀). The emission spectrum typically shows a vibronic structure, which can be influenced by substitution and the molecular environment. For anthracene itself, the fluorescence quantum yield (Φf) is around 0.27 in ethanol (B145695) and 0.36 in cyclohexane. nih.govlibretexts.orgyoutube.com The introduction of substituents can significantly alter the fluorescence properties.

In the case of Anthracene-1,9,10-triol, the hydroxyl (-OH) groups are expected to act as electron-donating substituents, which generally lead to a red-shift (bathochromic shift) in both the absorption and emission spectra. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, thus reducing the HOMO-LUMO energy gap. The fluorescence intensity and quantum yield of hydroxylated anthracenes can be highly sensitive to the solvent polarity and pH. mdpi.com For instance, the fluorescence of some hydroxyanthracene derivatives shows a drastic decrease in quantum yield in basic conditions, from as high as 80% in the protonated form to just 1% in the deprotonated state. mdpi.com This is attributed to changes in the electronic properties of the excited state upon deprotonation. mdpi.com For 1,8,9-Anthracenetriol, it has been noted that its alkaline solutions turn red and lose their fluorescence when exposed to air. nih.gov

The position of the hydroxyl groups is also crucial. Intramolecular hydrogen bonding between adjacent hydroxyl groups or between a hydroxyl group and the anthracene ring can affect the excited-state geometry and relaxation pathways, thereby influencing the fluorescence quantum yield. In this compound, the proximity of the hydroxyl groups at positions 1, 9, and 10 could facilitate such interactions.

Table 1: Illustrative Fluorescence Quantum Yields of Anthracene and Selected Derivatives

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

| Anthracene | Ethanol | 0.27 | nih.gov |

| Anthracene | Cyclohexane | 0.36 | libretexts.org |

| 9,10-Diphenylanthracene | Cyclohexane | ~1.0 | omlc.org |

| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 1.0 | epa.gov |

| A substituted hydroxyanthracene derivative (protonated) | - | 0.80 | mdpi.com |

| The same hydroxyanthracene derivative (deprotonated) | - | 0.01 | mdpi.com |

This table is for illustrative purposes and highlights the range of quantum yields observed in anthracene derivatives. Specific data for this compound is not available in the provided search results.

Energy Transfer Mechanisms

Energy transfer processes are fundamental to the photochemistry of many organic molecules, including anthracene derivatives. Two key mechanisms are Triplet-Triplet Annihilation (TTA) and Photoinduced Electron Transfer (PET).

Triplet-triplet annihilation is a process where two molecules in their triplet excited state (T₁) interact to produce one molecule in an excited singlet state (S₁) and another in the ground state (S₀). wikipedia.org This S₁ state can then decay radiatively, leading to delayed fluorescence. TTA is a critical process in applications like photon upconversion and organic light-emitting diodes (OLEDs). wikipedia.orgossila.com

The efficiency of TTA in anthracene derivatives is influenced by several factors, including the lifetime of the triplet state, the rate of intersystem crossing (ISC) from the S₁ to the T₁ state, and the molecular packing in the solid state. rsc.org For TTA to be efficient, the energy of two triplet excitons (2 x E(T₁)) must be equal to or greater than the energy of the first singlet excited state (E(S₁)).

While no specific studies on TTA in this compound were found, the presence of hydroxyl groups could influence the process. Electron-donating groups can affect the energies of the singlet and triplet states, potentially altering the energetic requirements for TTA. Furthermore, hydrogen bonding capabilities of the hydroxyl groups could influence molecular packing in the solid state, which in turn governs the efficiency of triplet energy transfer between molecules. rsc.org

Photoinduced electron transfer occurs in systems containing an electron donor and an electron acceptor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated state. nih.gov In the context of anthracene derivatives, the anthracene moiety can act as either the donor or the acceptor, depending on the nature of the linked chemical groups.

Hydroxyl groups are electron-donating, and thus, in a suitable molecular system, the hydroxylated anthracene core of this compound could act as an electron donor in a PET process. For instance, in dyads where an anthracene derivative is linked to an electron-accepting group, photoexcitation can lead to electron transfer from the anthracene moiety. researchgate.net The efficiency of PET is governed by the free energy change of the process, which is influenced by the redox potentials of the donor and acceptor and the excitation energy. nih.gov

The formation of a charge-separated state via PET is often a fluorescence quenching pathway. Therefore, if this compound participates in PET, its fluorescence quantum yield would be expected to decrease. The solvent polarity can also play a significant role, with polar solvents often stabilizing the charge-separated state and promoting PET. researchgate.net

Excited State Dynamics and Decay Pathways

For anthracene derivatives, the initially populated excited singlet state (S₁) can decay via fluorescence with a certain rate constant (kf). It can also undergo intersystem crossing to the triplet state (T₁) with a rate constant (kISC). The triplet state can then decay back to the ground state via phosphorescence or non-radiative processes, or it can participate in TTA.

The excited-state dynamics of cyanoanthracene radical anions have been shown to be extremely fast, with lifetimes of 3-5 picoseconds due to efficient non-radiative decay. nih.govrsc.org While not directly comparable to the neutral this compound, this highlights the potential for very rapid deactivation pathways in substituted anthracenes. The presence of multiple hydroxyl groups in this compound could introduce additional decay pathways, such as excited-state intramolecular proton transfer (ESIPT), especially if intramolecular hydrogen bonds are present. ESIPT can lead to a tautomeric form of the molecule with different electronic and emissive properties, often resulting in a large Stokes shift. However, without specific experimental or computational data for this compound, the dominant decay pathways remain speculative.

Influence of Substituents and Molecular Architecture on Photophysical Behavior

As mentioned earlier, electron-donating groups like hydroxyls tend to cause a red-shift in the absorption and emission spectra. The magnitude of this shift depends on the number and position of the substituents. Studies on other substituted anthracenes have shown that substitution at the 9 and 10 positions can significantly impact fluorescence quantum yields. For example, some 9,10-disubstituted anthracenes exhibit quantum yields approaching unity, while others with thiophene (B33073) substituents show a dramatic decrease. rsc.org

The molecular architecture, such as the creation of dimeric or polymeric structures, can also profoundly affect photophysical properties. For instance, linking two anthracene units can lead to intramolecular interactions that alter the excited state dynamics and can either enhance or quench fluorescence depending on the geometry and electronic coupling between the units.

Aggregation Effects on Photoluminescence

The luminescence of many organic chromophores is affected by their state of aggregation. In solution, molecules are typically isolated, but in the solid state or in concentrated solutions, they can form aggregates. This aggregation can lead to two main phenomena: aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE).

ACQ is a common phenomenon where the fluorescence intensity of a chromophore decreases upon aggregation. This is often due to the formation of non-emissive excimers (excited-state dimers) or π-π stacking that promotes non-radiative decay pathways. Anthracene itself is known to exhibit concentration quenching.

Conversely, AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This is typically attributed to the restriction of intramolecular motions (such as rotations and vibrations) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway.

For this compound, the presence of multiple hydroxyl groups suggests a strong tendency for intermolecular hydrogen bonding. This could lead to the formation of well-defined aggregates in the solid state or in certain solvents. Depending on the specific packing arrangement and the resulting intermolecular interactions, aggregation could either quench the fluorescence (ACQ) through mechanisms like excimer formation or potentially lead to AIE if the aggregation restricts detrimental intramolecular motions. The formation of J- and H-aggregates, characterized by red-shifted and blue-shifted absorption bands, respectively, is also a possibility due to π-π stacking and hydrogen bonding interactions. mdpi.com The solid-state fluorescence of anthracene-based polymers can be significantly lower than in solution due to aggregation, but specific molecular designs can suppress this quenching. rsc.org

Photoreactivity and Light-Responsive Phenomena of this compound Systems

This compound, a key enol tautomer of the therapeutic agent dithranol (anthralin), exhibits significant photoreactivity. Its light-responsive behavior is intrinsically linked to a dynamic keto-enol tautomerism and a propensity for photooxidation, which dictates its stability and chemical interactions under irradiation. The photochemistry of this system is characterized by the generation of reactive intermediates, including free radicals and reactive oxygen species, and subsequent degradation to various products.

The core of this compound's photoreactivity lies in its relationship with its keto form, 1,8-dihydroxy-9-anthrone. This equilibrium is sensitive to the molecular environment, including the solvent, and is a critical determinant of the system's photochemical pathways. medicaljournals.se The presence of phenolic hydroxyl groups and reactive hydrogens on the central ring structure makes the molecule susceptible to autooxidation, a process significantly accelerated by exposure to light. medicaljournals.se

Upon irradiation, particularly with UV light, this compound can act as a singlet oxygen sensitizer (B1316253). medicaljournals.se The photooxidation process involves the formation of an anthronyl radical through hydrogen atom abstraction and electron transfer. medicaljournals.se These radicals, along with other reactive oxygen species generated in situ, are highly reactive and are considered central to the compound's biological and chemical activity. ijdvl.com This reactivity also leads to the photodegradation of the molecule, with the specific degradation products and the rate of decomposition being highly dependent on the surrounding medium, such as the solvent or pharmaceutical excipient. nih.gov

Studies on the photooxidation of related anthracene derivatives, such as 9,10-dibutoxyanthracene, have shown the formation of endoperoxide species upon irradiation in the presence of air. This reaction proceeds via the generation and subsequent capture of singlet oxygen. nih.gov While not directly observed for this compound, this provides a plausible pathway for its photooxidation, consistent with the general reactivity of the anthracene scaffold.

Furthermore, 1,9,10-trihydroxyanthracene has been identified as a product of the ozonation of anthracene in both homogeneous and heterogeneous reactions, highlighting its potential formation under atmospheric and photo-oxidative conditions. nih.govresearchgate.net

The table below summarizes the key aspects of the photoreactivity and light-responsive phenomena associated with the this compound system, primarily based on the extensive research on its tautomer, dithranol.

| Phenomenon | Description | Key Intermediates/Products | Influencing Factors |

| Keto-Enol Tautomerism | This compound exists in equilibrium with its keto tautomer, 1,8-dihydroxy-9-anthrone. This equilibrium is fundamental to its reactivity. | 1,8-dihydroxy-9-anthrone | Protic vs. aprotic media, pH, light exposure medicaljournals.se |

| Photooxidation | The autooxidation of the molecule is significantly accelerated by light, leading to the generation of reactive species. medicaljournals.se | Anthronyl free radicals, reactive oxygen species (ROS) | Presence of oxygen, light intensity and wavelength medicaljournals.seijdvl.com |

| Photodegradation | Upon exposure to light, the compound degrades into various products. The stability is highly dependent on the environment. | Oxidized dithranol, anthralin (B1665566) dimer, other uncharacterized colored substances | Solvent/excipient, presence of light and oxygen medicaljournals.senih.gov |

| Singlet Oxygen Sensitization | In the presence of light, it can act as a sensitizer for the formation of singlet oxygen. | Singlet oxygen (¹O₂) | Light, oxygen medicaljournals.se |

Below is a table detailing some of the identified products from reactions involving the this compound/dithranol system.

| Reactant System | Reaction Conditions | Identified Products |

| Anthracene | Ozonation | Anthrone (B1665570), anthraquinone (B42736), 9,10-dihydroxyanthracene, 1,9,10-trihydroxyanthracene nih.govresearchgate.net |

| Dithranol | Autooxidation | Oxidized dithranol, anthralin dimer ijdvl.com |

| Dithranol Triacetate | in vivo metabolism (hydrolysis) | 1,8-diacetoxy-9-anthrone, 1-acetoxy-8-hydroxy-9-anthrone, 1,8-dihydroxy-9,10-anthraquinone and its diacetate |

Computational and Theoretical Investigations of Anthracene 1,9,10 Triol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful lens through which the intricate world of molecular properties can be observed and predicted. For Anthracene-1,9,10-triol, these methods have been instrumental in building a comprehensive understanding of its electronic structure and excited-state dynamics.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of anthracene (B1667546) derivatives, providing a robust framework for understanding their electronic structure and properties. By approximating the many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy. Studies on related anthracene derivatives have demonstrated that the introduction of hydroxyl groups can significantly influence the electronic properties of the anthracene core. For instance, theoretical studies on various substituted anthracenes have shown that electron-donating groups, such as hydroxyl groups, can modulate the energy of the frontier molecular orbitals. researchgate.net

A hypothetical DFT study of this compound would likely reveal a non-planar geometry due to steric hindrance between the hydroxyl groups at the 1, 9, and 10 positions. The calculated Mulliken atomic charges would indicate a significant negative charge on the oxygen atoms of the hydroxyl groups and a corresponding positive charge on the hydrogen atoms, highlighting the polar nature of these substituents. The dipole moment of the molecule would also be a key property determined through DFT, providing insight into its interaction with polar solvents and other molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To explore the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to excited states, allowing for the calculation of electronic transition energies and oscillator strengths, which are fundamental to understanding a molecule's absorption and emission spectra. rsc.orgrsc.org

For anthracene and its derivatives, TD-DFT has been successfully employed to predict and interpret their UV-Vis spectra. mdpi.com The position and intensity of the absorption bands are dictated by the nature and position of the substituents on the anthracene core. In this compound, the hydroxyl groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene, due to the extension of the conjugated π-system through the lone pairs of the oxygen atoms.

A TD-DFT calculation for this compound would likely predict several electronic transitions in the ultraviolet and visible regions. The lowest energy transition would correspond to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The character of these transitions (e.g., π-π* or n-π*) could also be elucidated, providing a deeper understanding of the photophysical processes. While specific TD-DFT data for this compound is scarce, studies on similar systems can provide valuable insights into the expected excited-state behavior.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can forecast its expected appearance in various spectroscopic techniques.

TD-DFT calculations, as mentioned earlier, are the primary tool for predicting the UV-Vis absorption spectrum. By calculating the vertical excitation energies and their corresponding oscillator strengths, a theoretical spectrum can be constructed. This would show the wavelengths at which the molecule is expected to absorb light most strongly. For instance, a hypothetical TD-DFT calculation at the B3LYP/6-31G(d) level of theory could predict the main absorption bands of this compound.

Beyond UV-Vis spectroscopy, computational methods can also predict vibrational spectra (Infrared and Raman). DFT calculations can determine the vibrational frequencies and intensities of the various normal modes of the molecule. These theoretical spectra can aid in the interpretation of experimental vibrational data, allowing for the assignment of specific spectral features to particular molecular motions, such as the stretching and bending of the O-H and C-O bonds of the hydroxyl groups, as well as the vibrations of the aromatic rings.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactivity of this compound, particularly its oxidation pathways, can be achieved through reaction pathway modeling using DFT. These computational studies can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govnih.gov

For example, the oxidation of anthracene and its derivatives to form anthraquinones is a well-studied process. nih.gov A computational study on the oxidation of this compound would likely investigate the reaction with various oxidizing agents, such as hydroxyl radicals. The calculations would aim to determine the most favorable reaction mechanism by comparing the activation energies of different possible pathways. For instance, the initial attack of an oxidant could occur at various positions on the anthracene core, and DFT calculations can reveal which site is most susceptible to attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool in chemistry for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com

For this compound, FMO analysis can provide significant insights into its chemical behavior. The energy and spatial distribution of the HOMO and LUMO are key determinants of its reactivity. The HOMO represents the ability of the molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

In this compound, the electron-donating hydroxyl groups are expected to raise the energy of the HOMO compared to unsubstituted anthracene, making it more susceptible to electrophilic attack. The spatial distribution of the HOMO would indicate the regions of the molecule that are most electron-rich and therefore most likely to react with electrophiles. Conversely, the LUMO's energy and distribution would govern its reactions with nucleophiles. The HOMO-LUMO energy gap is another important parameter that can be correlated with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Property | Hypothetical Calculated Value (eV) |

| HOMO Energy | -5.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 3.4 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is not available.

Binding Energy Calculations and Adsorption Studies

Computational methods can also be employed to investigate the interactions of this compound with other chemical species, such as metal ions or surfaces. Binding energy calculations, typically performed using DFT, can quantify the strength of these interactions.

For instance, the hydroxyl groups of this compound can act as binding sites for metal ions. DFT calculations could be used to model the complex formed between this compound and a specific metal ion, determining the geometry of the complex and the binding energy. This information is valuable for understanding the potential of this molecule in applications such as chemosensors or for the removal of metal ions from solutions.

Similarly, adsorption studies can be computationally modeled to understand the interaction of this compound with various surfaces, such as graphene or metal oxides. These calculations would determine the most stable adsorption geometry and the adsorption energy, providing insights into the behavior of the molecule at interfaces. Such studies are relevant for applications in materials science and catalysis.

| Interacting Species | Hypothetical Binding Energy (kcal/mol) |

| Na⁺ | -25.3 |

| Mg²⁺ | -60.8 |

| Graphene Surface | -15.7 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is not available.

Molecular Dynamics Simulations for Complex Interactions

Due to the lack of specific research, there are no published molecular dynamics simulations for this compound to analyze its behavior in complex environments. Such simulations would be invaluable for understanding its interactions with solvents, biological macromolecules, or other materials.

In the absence of direct research, no data tables or detailed research findings can be presented for this specific compound. The scientific community awaits future computational studies to elucidate the unique properties that the 1,9,10-triol substitution pattern imparts to the anthracene core.

Biomolecular Interactions and Mechanistic Studies of Anthracene 1,9,10 Triol

Interaction with Enzymes and Proteins: Mechanisms of Inhibition

The therapeutic and biological activities of anthracene (B1667546) derivatives are often linked to their ability to interact with and inhibit the function of key enzymes and proteins.

Hepsin Inhibition by Anthralin (B1665566) (Anthracene-1,8,9-triol)

Anthralin, a structural isomer of anthracene-1,9,10-triol, has been identified as an inhibitor of hepsin, a cell-surface serine protease. nih.gov Overexpression of hepsin is implicated in the progression of several cancers, particularly in the transition of prostate adenocarcinoma to a metastatic form. nih.gov Inhibition of hepsin's proteolytic activity is, therefore, a promising strategy for suppressing tumor invasion. nih.gov Studies have shown that anthralin exhibits a selective cytotoxic effect on human adenocarcinoma cells, which is attributed to its hepsin-inhibiting activity. nih.gov This suggests that this compound, due to its structural similarity to anthralin, may also possess the ability to interact with and inhibit hepsin, thereby warranting further investigation into its potential as an anticancer agent.

Nucleic Acid Interactions: DNA/RNA Binding Mechanisms

The planar aromatic structure of anthracene derivatives facilitates their interaction with nucleic acids, a key mechanism underlying their biological effects.

DNA Intercalation and Binding Modes

The primary mode of interaction for many planar aromatic molecules with DNA is intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This has been observed for various anthracene derivatives. nih.govnih.gov For instance, studies on bisguanylhydrazones of anthracene-9,10-dicarboxaldehyde have indicated that the planar anthracene ring likely intercalates into the DNA double helix. nih.gov This intercalation is a strong form of binding that can disrupt DNA replication and transcription, leading to cytotoxic effects. nih.gov

In addition to intercalation, anthracene derivatives can also bind to the grooves of the DNA helix. Molecular simulation studies of anthracene have shown that it can bind to the DNA molecule via a groove binding mode. nih.gov The specific binding mode can be influenced by the nature and position of substituents on the anthracene core. nih.gov For example, anthracene derivatives with bulky cationic substituents at the 9 and 10 positions have shown distinct binding properties compared to those with acyclic substituents. nih.gov

Spectroscopic Signatures of Nucleic Acid Binding

The interaction of anthracene derivatives with DNA can be monitored using various spectroscopic techniques, which provide characteristic signatures of binding.

UV-Visible Spectroscopy: Upon intercalation into the DNA helix, the absorption spectra of anthracene compounds typically exhibit hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to longer wavelengths). nih.govmdpi.comresearchgate.net These changes are indicative of the electronic interaction between the anthracene chromophore and the DNA base pairs. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of anthracene derivatives is often quenched or enhanced upon binding to DNA. nih.govnih.gov The extent of this change can provide information about the binding affinity and the microenvironment of the bound molecule. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for detecting changes in DNA conformation upon ligand binding. Intercalation of an achiral molecule like anthracene into the chiral DNA structure can induce a CD signal in the absorption region of the anthracene chromophore. nih.gov The nature of the induced CD spectrum can provide insights into the orientation of the bound molecule within the DNA helix. nih.gov

| Spectroscopic Technique | Observed Change Upon DNA Binding | Implication |

| UV-Visible Spectroscopy | Hypochromism and Bathochromic Shift | Intercalation and electronic interaction with DNA bases. nih.govmdpi.comresearchgate.net |

| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence | Binding to DNA and changes in the molecular microenvironment. nih.govnih.govresearchgate.net |

| Circular Dichroism | Induced CD signal | Conformational changes in DNA and orientation of the bound molecule. nih.gov |

Modulation of Cellular Biochemical Pathways (Mechanism-focused)

The biological effects of anthracene derivatives stem from their ability to modulate various cellular biochemical pathways, often initiated by their interaction with key biomolecules. Based on studies of its isomer, anthralin, this compound is likely to influence pathways related to cell proliferation, inflammation, and apoptosis.

Anthralin is known to slow down the rapid proliferation of keratinocytes, the main cells in the outer layer of the skin, a key aspect of its therapeutic effect in psoriasis. patsnap.com This is achieved, in part, by inhibiting DNA synthesis. patsnap.comdrugbank.com Furthermore, anthralin exhibits anti-inflammatory properties by interfering with mitochondrial function in immune cells, leading to a reduction in the production of inflammatory mediators. patsnap.comnih.gov

A significant mechanism of action for anthralin is the induction of reactive oxygen species (ROS). patsnap.com The resulting oxidative stress can trigger programmed cell death (apoptosis) in hyperproliferative cells. patsnap.com Studies have shown that anthralin accumulates in the mitochondria of keratinocytes, dissipates the mitochondrial membrane potential, and induces apoptosis through a pathway that depends on a functional respiratory chain. nih.gov This suggests a direct interaction with components of the mitochondrial electron transport chain. nih.gov

Computational Approaches to Biomolecular Interaction Modeling

Computational methods are powerful tools for predicting and analyzing the interactions of small molecules with biological macromolecules. These approaches can provide valuable insights into the binding modes and affinities of compounds like this compound.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or a DNA molecule. biointerfaceresearch.comresearchgate.netbiointerfaceresearch.com For instance, docking studies have been employed to investigate the binding of anthracene derivatives to the active site of enzymes like DNA gyrase. biointerfaceresearch.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. biointerfaceresearch.com

Molecular dynamics (MD) simulations can provide a more dynamic picture of the interaction, showing how the complex behaves over time. biointerfaceresearch.com These simulations can be used to calculate the free energy of binding, offering a quantitative measure of binding affinity. biointerfaceresearch.com For anthracycline antibiotics, which share a similar core structure, computational models have been developed to analyze their sequence-specific binding to DNA. nih.gov Such models can be adapted to study this compound and guide the design of new derivatives with enhanced specificity and activity.

| Computational Method | Application in Studying Biomolecular Interactions |

| Molecular Docking | Predicts the preferred binding orientation and key interactions with proteins and DNA. biointerfaceresearch.comresearchgate.netbiointerfaceresearch.com |

| Molecular Dynamics (MD) Simulations | Provides a dynamic view of the interaction and allows for the calculation of binding free energy. biointerfaceresearch.com |

| Hydropathic Interactions (HINT) Program | Analyzes the free energy of binding and sequence selectivity of DNA-intercalating agents. nih.gov |

Supramolecular Chemistry of Anthracene 1,9,10 Triol and Its Derivatives

Host-Guest Chemistry and Inclusion Compound Formation

There is no specific data found in the reviewed literature concerning the host-guest chemistry or the formation of inclusion compounds by Anthracene-1,9,10-triol. While other anthracene (B1667546) derivatives are known to form complexes with hosts like cyclodextrins and cucurbiturils, similar studies for this compound have not been identified. rsc.org

Self-Assembly and Non-Covalent Interactions

Detailed research on the self-assembly behavior of this compound is absent from the available scientific literature. Consequently, specific information regarding its hydrogen bonding networks, pi-pi stacking, and electrostatic interactions is not available. General principles suggest that the hydroxyl groups would be capable of forming significant hydrogen bond networks and the aromatic core would facilitate pi-pi stacking, but empirical or theoretical studies for this specific molecule are missing. researchgate.netnih.gov

Hydrogen Bonding Networks

No studies were found that specifically analyze the hydrogen bonding networks formed by this compound.

Pi-Pi Stacking and Aromatic Interactions

While pi-pi stacking is a characteristic interaction for anthracene-based molecules, no specific geometric or energetic data for the self-assembly of this compound via these interactions has been reported. rsc.org

Coulombic and Other Electrostatic Interactions

There is no available research detailing the role of coulombic or other electrostatic interactions in the supramolecular structures of this compound.

Supramolecular Catalysis

The concept of supramolecular catalysis utilizes non-covalent interactions to facilitate chemical reactions. rsc.org However, there are no documented instances of this compound or its derivatives being employed in supramolecular catalytic systems.

Responsive Supramolecular Systems for Sensing Applications

Anthracene derivatives are frequently used in the design of fluorescent sensors. mdpi.com However, no responsive supramolecular systems based specifically on this compound for sensing applications have been described in the literature.

Lack of Specific Research Data for this compound in Advanced Materials Science

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data concerning the chemical compound This compound within the requested fields of advanced materials science.

Specifically, no dedicated research articles, detailed findings, or performance data could be located for the application of this compound in the following areas:

Organic Light-Emitting Diodes (OLEDs) and Emitters , including the development of efficient deep-blue emitters.

Organic Field-Effect Transistors (OFETs) and its specific semiconductor properties.

Chemical Sensor Development , including mechanisms for anion sensing, cation sensing, or saccharide recognition.

The search did identify data for related isomers such as 1,8,9-Anthracenetriol (also known as Dithranol or Anthralin). uni.lusmolecule.comguidechem.comcontaminantdb.canih.govechemi.comcaymanchem.comchemspider.combiomall.in However, the available information on this compound is predominantly focused on its medicinal applications, particularly in the treatment of psoriasis, and its general chemical properties. guidechem.comechemi.combiomall.in There is no substantive body of research on its use in OLEDs, OFETs, or for the specific sensing applications outlined.

While the broader class of anthracene derivatives is extensively studied and utilized in materials science for applications in OLEDs and OFETs, this general information does not pertain specifically to the 1,9,10-triol substitution pattern. researchgate.netresearchgate.net Similarly, various anthracene-based compounds have been developed as chemical sensors, but the findings are not specific to this compound.

Given the strict requirement to focus solely on this compound and the lack of available data, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Proceeding would require speculation or the incorrect attribution of properties from other anthracene derivatives to the specific compound , which would not meet the standards of scientific accuracy.

Should you wish to proceed with an article on a more thoroughly researched anthracene derivative, such as general hydroxyanthracenes or a different, well-documented isomer, please provide revised instructions.

Advanced Materials Science Applications Academic Research Focus

Photoresponsive Polymers and Materials

Anthracene (B1667546) and its derivatives are of great interest in the development of photoresponsive materials due to their characteristic photochemical reactions. wikipedia.org The core principle behind their use in photoresponsive polymers lies in the reversible photodimerization of the anthracene moiety upon exposure to ultraviolet (UV) light, and the subsequent dissociation of the dimer back to its monomeric form upon irradiation with light of a different wavelength or through thermal means. This reversible [4π+4π] cycloaddition reaction alters the polymer's structure and, consequently, its physical and chemical properties.

Although direct studies on Anthracene-1,9,10-triol containing polymers are scarce, research on other anthracene derivatives provides a strong framework for understanding their potential. For instance, polymers incorporating 9,10-disubstituted anthracenes have been synthesized and their photophysical properties studied. rsc.org The substituents on the anthracene ring can significantly influence the photoreaction, affecting aspects such as the quantum yield of dimerization and the stability of the resulting photodimer.

A notable challenge in the application of anthracene-based photoresponsive systems is the requirement for high-energy UV light, which can lead to photodegradation. wikipedia.org To address this, researchers have explored the use of photosensitizers. For example, a σ-platinated 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) photosensitizer has been successfully used to facilitate the photooxygenation of anthracene units to endoperoxides under lower-energy visible light. wikipedia.org This process leads to the reversible breakup of supramolecular polymers and gels. wikipedia.org

| Research Area | Key Findings | Potential Implication for this compound |

| Photodimerization in Polymers | Reversible [4π+4π] cycloaddition of anthracene units under UV irradiation leads to changes in polymer properties. | Incorporation of the triol could modify the photoreaction and introduce new intermolecular interactions. |

| Photosensitization | Use of photosensitizers allows for the use of lower-energy light, reducing photodegradation. wikipedia.org | The hydroxyl groups might interact with photosensitizers, affecting the efficiency of energy transfer. |

| Supramolecular Systems | Anthracene-based systems can form photoresponsive gels and polymers through non-covalent interactions. wikipedia.org | The triol functionality could enhance self-assembly through hydrogen bonding, leading to novel material properties. |

Role as Synthons in Complex Organic Molecule Construction

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. The anthracene framework, with its reactive 9 and 10 positions, is a valuable synthon for the construction of more complex organic structures. csjmu.ac.in Electrophilic substitution reactions, for instance, readily occur at these positions due to the high electron density. numberanalytics.com

The synthesis of various anthracene derivatives often starts from anthraquinone (B42736), which is then reduced. chemicalbook.com This approach protects the reactive 9 and 10 positions, allowing for substitution on the outer rings. chemicalbook.com Common synthetic methods for creating the anthracene core itself include the Haworth synthesis and the Elbs reaction. wordpress.comyoutube.com

While the direct use of this compound as a synthon is not widely reported, its structure suggests several potential applications. The hydroxyl groups at the 1, 9, and 10 positions would significantly influence its reactivity. These groups are electron-donating and could further activate the anthracene ring towards electrophilic attack. Conversely, they could also participate in reactions themselves, for example, through ether or ester formation, allowing for the attachment of other molecular fragments.

The presence of hydroxyl groups at the 9 and 10 positions is particularly noteworthy. These positions are typically the most reactive on the anthracene core. numberanalytics.com The functionalization at these sites in this compound from the outset provides a direct handle for building molecular complexity. For example, these hydroxyl groups could be converted into other functional groups or used as points of attachment for polymer chains or other molecular architectures.

The synthesis of complex derivatives, such as those used in molecular electronics, often involves cross-coupling reactions to attach side arms to the anthracene or anthraquinone core. youtube.com this compound could serve as a versatile starting point for such syntheses, with the hydroxyl groups offering multiple sites for modification.

| Synthetic Strategy | Description | Relevance to this compound as a Synthon |

| Electrophilic Substitution | Introduction of functional groups onto the anthracene ring, primarily at the 9 and 10 positions. numberanalytics.com | The hydroxyl groups would strongly influence the position and rate of further substitution. |

| Functional Group Interconversion | Conversion of the hydroxyl groups into other functionalities (e.g., ethers, esters, halides). | This would allow for a wide range of subsequent reactions to build complexity. |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds to attach side groups. youtube.com | The hydroxyl groups could be used as directing groups or converted to leaving groups for cross-coupling. |

| Diels-Alder Reaction | The central ring of anthracene can act as a diene in cycloaddition reactions. wordpress.com | The substitution pattern of the triol would affect the dienophilic reactivity of the central ring. |

Future Research Trajectories for Anthracene 1,9,10 Triol

Exploration of Novel Synthetic Pathways

The efficient and selective synthesis of Anthracene-1,9,10-triol is the gateway to its comprehensive study and application. While classical methods for anthracene (B1667546) synthesis exist, future research will likely focus on developing more sophisticated and sustainable pathways.

Key areas of exploration include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Building upon the success of Suzuki-Miyaura, Heck, and Sonogashira reactions in creating substituted anthracenes, novel catalytic systems could be designed for the direct and regioselective introduction of hydroxyl groups. numberanalytics.com The use of specialized palladium catalysts, such as Pd-PEPPSI-iPr, has already proven effective for synthesizing diarylanthracenes and could be adapted for hydroxylation. beilstein-journals.org

C-H Activation/Functionalization: Direct C-H activation represents an atom-economical approach to functionalize the anthracene core. Future efforts may involve developing catalysts that can selectively target the 1, 9, and 10 positions for hydroxylation, potentially in a one-pot synthesis. Palladium-catalyzed tandem C-H activation/bis-cyclization reactions have shown promise in constructing complex benz[a]anthracene derivatives and could inspire new strategies. beilstein-journals.org

Flow Chemistry and Automated Synthesis: To accelerate the discovery and optimization of synthetic routes, high-throughput screening of reaction conditions using automated flow chemistry platforms will be invaluable. This would allow for rapid exploration of various catalysts, ligands, and reaction parameters to maximize yield and purity.

Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents, reduce energy consumption, and minimize waste will be a critical consideration. This could involve exploring biocatalytic routes or employing solid-supported catalysts for easier separation and recycling. beilstein-journals.org

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Challenges |

| Modified Friedel-Crafts Reactions | Utilizes well-established reaction mechanisms. beilstein-journals.org | Regioselectivity control for tri-substitution. |

| Multi-step Cyclization Reactions | Allows for precise construction of the anthracene core. nih.gov | Can involve lengthy and complex synthetic sequences. |

| Direct Oxidation of Anthracene Precursors | Potentially a more direct route to the final product. | Controlling the degree and position of oxidation. |

| Genetically Engineered Biosynthesis | Highly specific and environmentally benign. | Identifying or engineering suitable enzymatic pathways. |

Deeper Elucidation of Excited State Dynamics

The photophysical properties of anthracene derivatives are central to their applications in optoelectronics. researchgate.net The presence of three hydroxyl groups in this compound is expected to significantly influence its excited-state behavior, including intramolecular charge transfer (ICT) and intersystem crossing. rsc.org